molecular formula C8H6FN3O B8566680 N-(cyanomethyl)-2-fluoroisonicotinamide

N-(cyanomethyl)-2-fluoroisonicotinamide

Cat. No.: B8566680
M. Wt: 179.15 g/mol
InChI Key: QGTSGQFIEPNMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyanomethyl)-2-fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, characterized by a cyanomethyl group attached to the amide nitrogen and a fluorine atom at the 2-position of the pyridine ring. Its unique combination of electron-withdrawing groups (fluorine and cyano) may influence reactivity, solubility, and biological activity compared to non-fluorinated or non-cyanated analogs .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

N-(cyanomethyl)-2-fluoropyridine-4-carboxamide

InChI

InChI=1S/C8H6FN3O/c9-7-5-6(1-3-11-7)8(13)12-4-2-10/h1,3,5H,4H2,(H,12,13)

InChI Key

QGTSGQFIEPNMNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)NCC#N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(cyanomethyl)-2-fluoroisonicotinamide with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
This compound C₈H₆FN₃O ~179.15 g/mol 2-Fluoro, N-cyanomethyl Hypothesized enhanced electrophilicity due to fluorine and cyano groups.
N-[5-Chloro-2-(trifluoromethyl)phenyl]isonicotinamide C₁₃H₈ClF₃N₂O 300.66 g/mol 5-Chloro, 2-(trifluoromethyl)phenyl High molecular weight; halogenated aromatic substituents may improve lipid solubility .
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 g/mol 3-Chloro, N-phenyl Used in polymer synthesis (polyimides); purity critical for monomer preparation .
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 g/mol Cyano, methylamino-carbonyl Limited toxicological data; caution advised in handling .
Key Observations:
  • Electron-Withdrawing Effects: The 2-fluoro substitution in this compound likely increases the electrophilicity of the pyridine ring compared to non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) . This could enhance reactivity in nucleophilic substitution or cross-coupling reactions.
  • Cyanomethyl Group: The N-cyanomethyl moiety may confer metabolic stability or hydrogen-bonding capabilities, similar to cyano-containing compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide .
  • Halogenation Patterns : Unlike N-[5-chloro-2-(trifluoromethyl)phenyl]isonicotinamide, which features a trifluoromethyl group for lipophilicity, the fluorine in the target compound may balance polarity and bioavailability .

Physicochemical and Toxicological Profiles

  • Solubility: Fluorine and cyano groups typically reduce aqueous solubility but improve membrane permeability. This contrasts with ranitidine-related compounds (), which incorporate polar sulfanyl or nitro groups for enhanced solubility.
  • Toxicity: Limited toxicological data exist for cyano- and fluoro-substituted amides.

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